molecular formula C5H6O3 B15202071 5-Methoxyfuran-2(3H)-one

5-Methoxyfuran-2(3H)-one

Cat. No.: B15202071
M. Wt: 114.10 g/mol
InChI Key: NJSBUGUAYVEDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxy group at the 5-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyfuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methoxyfuran-2-carboxylic acid with dehydrating agents to form the lactone ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methoxyfuran-2-carboxylic acid, while reduction could produce 5-methoxyfuran-2-ol.

Scientific Research Applications

5-Methoxyfuran-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its oxidation and reduction products may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes .

Comparison with Similar Compounds

  • 5-Methoxyfuran-2-carboxylic acid
  • 5-Methoxymethylfurfural
  • 5-Hydroxymethylfurfural

Comparison: 5-Methoxyfuran-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to 5-Methoxyfuran-2-carboxylic acid, it has a lactone ring, which imparts different chemical properties and reactivity. 5-Methoxymethylfurfural and 5-Hydroxymethylfurfural, while structurally related, have different functional groups that influence their chemical behavior and applications .

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

5-methoxy-3H-furan-2-one

InChI

InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h3H,2H2,1H3

InChI Key

NJSBUGUAYVEDON-UHFFFAOYSA-N

Canonical SMILES

COC1=CCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.